molecular formula C23H22ClN3O B3038996 3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 946386-80-7

3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No. B3038996
CAS RN: 946386-80-7
M. Wt: 391.9 g/mol
InChI Key: IEDJALRKDYLWIL-UHFFFAOYSA-N
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Description

The compound “3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one” is a complex organic molecule. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not detailed in the retrieved sources. Indole itself is known to be a crystalline, colorless compound with a specific odor .

Scientific Research Applications

Chemical Transformations and Molecular Properties

  • Molecular Properties and Reactivity : Research has explored the molecular properties of benzodiazepine derivatives, including 3-chloro variants, focusing on their reactivity and interaction in biological systems. These studies provide insights into the fundamental spectroscopic data and molecular behavior of these compounds (Abirou et al., 2007).

  • Photochemical Transformations : The photoisomerization of cyclic nitrones related to benzodiazepines has been investigated, revealing potential pathways for chemical transformations under light irradiation (Ning et al., 1970).

Synthesis and Crystal Structures

  • Synthetic Pathways : Research has been conducted on the synthesis of various benzodiazepine derivatives, including 3-chloro variants, providing methods for creating these compounds and understanding their structural intricacies (Kravtsov et al., 2012).

  • Crystallography and Structural Analysis : Studies have detailed the synthesis and X-ray diffraction data of related benzodiazepine compounds, offering insights into their crystalline structures and molecular configurations (Macías et al., 2011).

Biological Activity and Pharmacological Properties

  • Pharmacological Properties : Investigations into the pharmacological effects of benzodiazepine derivatives have revealed various biological activities. These studies contribute to understanding how these compounds interact with biological systems and their potential therapeutic applications (Andronati et al., 2002).

  • Anticonvulsant and Antipsychotic Potential : Some studies have synthesized new benzodiazepine derivatives and evaluated their anticonvulsant and antipsychotic effects, providing a basis for potential medical applications (Kaur et al., 2012).

Mechanism of Action

Target of Action

The compound, also known as 6-chloro-10-(1H-indol-3-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may have multiple targets.

Mode of Action

Indole derivatives are known to interact with their targets and cause changes that result in various biological activities . The exact nature of these interactions and changes would depend on the specific targets of this compound.

Biochemical Pathways

Indole derivatives are known to affect various biological activities . This suggests that this compound may affect multiple biochemical pathways. The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.

Result of Action

Indole derivatives are known to have various biological activities . This suggests that this compound may have multiple effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one: plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound also binds to specific receptors in the body, such as the serotonin receptor, influencing neurotransmission and mood regulation . These interactions are primarily due to the indole moiety, which is known for its ability to bind with high affinity to multiple receptors .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation . Additionally, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites . Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including liver damage and alterations in normal cellular function . These threshold effects highlight the importance of careful dosage regulation in therapeutic applications .

Metabolic Pathways

This compound: is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities, influencing the overall effect of the compound on the body . Additionally, the compound can affect metabolic flux and metabolite levels, further modulating its biological effects .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Specific targeting signals and post-translational modifications can direct the compound to particular organelles, enhancing its biological activity . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .

properties

IUPAC Name

3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O/c1-23(2)10-19-21(20(28)11-23)22(15-12-25-16-6-4-3-5-14(15)16)27-18-9-13(24)7-8-17(18)26-19/h3-9,12,22,25-27H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDJALRKDYLWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=CC(=C3)Cl)C4=CNC5=CC=CC=C54)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114515
Record name 8-Chloro-2,3,4,5,10,11-hexahydro-11-(1H-indol-3-yl)-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946386-80-7
Record name 8-Chloro-2,3,4,5,10,11-hexahydro-11-(1H-indol-3-yl)-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946386-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2,3,4,5,10,11-hexahydro-11-(1H-indol-3-yl)-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Reactant of Route 2
Reactant of Route 2
3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Reactant of Route 3
Reactant of Route 3
3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Reactant of Route 4
3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Reactant of Route 5
Reactant of Route 5
3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Reactant of Route 6
3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

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